N,N'-Di-2-naphthyl-p-phenylenediamine N,N'-Di-2-naphthyl-p-phenylenediamine N,n'-di-2-naphthyl-p-phenylenediamine is a gray powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 112721-02-5
VCID: VC21277451
InChI: InChI=1S/C26H20N2/c1-3-7-21-17-25(11-9-19(21)5-1)27-23-13-15-24(16-14-23)28-26-12-10-20-6-2-4-8-22(20)18-26/h1-18,27-28H
SMILES: C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4
Molecular Formula: C26H20N2
Molecular Weight: 360.4 g/mol

N,N'-Di-2-naphthyl-p-phenylenediamine

CAS No.: 112721-02-5

Cat. No.: VC21277451

Molecular Formula: C26H20N2

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Di-2-naphthyl-p-phenylenediamine - 112721-02-5

Specification

CAS No. 112721-02-5
Molecular Formula C26H20N2
Molecular Weight 360.4 g/mol
IUPAC Name 1-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine
Standard InChI InChI=1S/C26H20N2/c1-3-7-21-17-25(11-9-19(21)5-1)27-23-13-15-24(16-14-23)28-26-12-10-20-6-2-4-8-22(20)18-26/h1-18,27-28H
Standard InChI Key VETPHHXZEJAYOB-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4
Boiling Point Decomposes at 450-453° F (NTP, 1992)
Melting Point 437 to 444 °F (NTP, 1992)
235.0 °C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

N,N'-Di-2-naphthyl-p-phenylenediamine, with the CAS Registry Number 93-46-9, is an organic compound with the molecular formula C₂₆H₂₀N₂ and a molecular weight of 360.4504 . This compound is known by numerous alternative names in scientific literature and industry, including:

  • 1,4-Benzenediamine, N,N'-di-2-naphthalenyl-

  • p-Phenylenediamine, N,N'-di-2-naphthyl-

  • s-Di(β-naphthyl)-p-phenylenediamine

  • Antioxidant DNP

  • N,N'-Bis(2-naphthyl)-p-phenylenediamine

The chemical structure consists of a central p-phenylenediamine group with two naphthyl groups attached to the nitrogen atoms, forming a symmetric molecule with aromatic characteristics that contribute to its unique properties and applications .

Structural Characteristics

The compound features a central benzene ring with two amino groups at the para positions (1,4-positions). Each nitrogen atom is bonded to a 2-naphthyl group, creating a molecule with extensive conjugation and aromaticity . This structure contributes significantly to its antioxidant properties, as the extended aromatic system can effectively stabilize free radicals that would otherwise initiate degradation reactions in polymeric materials.

Physical and Chemical Properties

Physical State and Appearance

N,N'-Di-2-naphthyl-p-phenylenediamine appears as a gray-white powder in its pure form . The physical appearance may vary slightly depending on purity levels and manufacturing processes, but the characteristic gray-white color is consistently reported in technical specifications.

Solubility Profile

The compound exhibits a distinctive solubility profile that impacts both its industrial applications and purification methods:

  • Insoluble in water and gasoline

  • Slightly soluble in acetone and chlorobenzene

  • Soluble in hot aniline and nitrobenzene

  • Soluble in hot acetic acid

This solubility pattern is particularly important for both its application in rubber and plastic formulations and for designing effective purification strategies.

Physical Constants

Key physical properties of N,N'-Di-2-naphthyl-p-phenylenediamine include:

PropertyValue
Melting point225°C (minimum)
Density1.26 (proportion)
Molecular weight360.4504
Loss on heating0.5% (maximum)
Ash content0.5% (maximum)
Purity98% (minimum)

These physical properties are essential quality parameters for industrial applications and form the basis for quality control specifications in commercial production.

Synthesis and Purification

Synthesis Methods

The primary industrial synthesis method for N,N'-Di-2-naphthyl-p-phenylenediamine involves the condensation reaction between 2-naphthol and p-phenylenediamine . The reaction typically proceeds as follows:

  • A mixture of one molar equivalent of p-phenylenediamine and 2-5 molar equivalents (preferably about 3 molar equivalents) of 2-naphthol is prepared

  • The mixture is heated to temperatures between 150°C and 350°C (preferably 200°C to 320°C) at atmospheric pressure

  • The reaction is conducted in the absence of air, with or without catalysts such as boric acid, boric oxide, metaphosphoric acid, or zinc dichloride

  • The reactants melt rapidly and dissolve in one another, with water evolving as a byproduct

  • The reaction typically requires 1-8 hours (usually 2-5 hours) for completion

The reaction is particularly vigorous at higher temperatures, requiring careful control of reaction conditions to ensure both safety and product quality.

Purification Techniques

The crude product from the synthesis reaction contains several impurities that must be removed to obtain high-quality N,N'-Di-2-naphthyl-p-phenylenediamine suitable for industrial applications. The main impurities include:

  • Excess 2-naphthol

  • Dark-colored byproducts

  • 2-aminonaphthalene (a known carcinogen)

Traditional purification using simple alcohols like methanol or ethanol proved insufficient, particularly for removing dark-colored impurities and 2-aminonaphthalene. A more effective purification method involves using mixed solvent systems:

  • The reaction mixture is cooled, broken up, and ground into a fine powder

  • The powder is contacted with a mixed solvent system at temperatures from about 20°C to reflux temperature

  • Preferably, the powder and mixed solvent are refluxed together as a slurry for at least 15 minutes with stirring

  • After cooling to room temperature, the purified N,N'-Di-2-naphthyl-p-phenylenediamine is separated by filtration or centrifugation

This purification process effectively reduces:

  • Excess 2-naphthol to less than 0.05% by weight

  • 2-aminonaphthalene to about 0.5-2 ppm or less

  • Dark-colored impurities to acceptable levels that prevent discoloration in polymer applications

Industrial Applications

Role as an Antioxidant

N,N'-Di-2-naphthyl-p-phenylenediamine functions as a powerful antioxidant that inhibits oxidative degradation in various materials . Its effectiveness stems from its ability to:

  • Intercept and neutralize free radicals that initiate degradation chains

  • Inhibit metal-catalyzed oxidation processes

  • Provide protection against both thermal aging and oxidative degradation

The compound is particularly valued for its effectiveness against copper, manganese, and other toxic metals that can accelerate material degradation .

Application in Polymer Systems

The industrial applications of N,N'-Di-2-naphthyl-p-phenylenediamine span several polymer systems:

  • Natural and synthetic rubber formulations

  • Cable insulation materials

  • Flexible plastics

  • Industrial rubber products

  • Brown or dark latex applications

  • Polycaprolactam

  • Nylon

  • Polyethylene

  • Polypropylene

Its wide application range makes it a versatile antioxidant choice across multiple industries. The compound is particularly useful in applications where protection against heat aging and metal-catalyzed degradation is critical, such as in cable insulation and rubber components exposed to harsh environmental conditions.

Interaction with Other Additives

An important characteristic of N,N'-Di-2-naphthyl-p-phenylenediamine is its ability to inhibit the thiazole accelerator of significant activation, which impacts its performance when used in combination with other rubber additives . This property allows formulators to create synergistic additive systems that provide comprehensive protection against multiple degradation pathways.

Environmental Considerations

Hydrolysis Patterns and Environmental Persistence

Recent research has investigated the environmental fate of p-phenylenediamine antioxidants (PPDs), including N,N'-Di-2-naphthyl-p-phenylenediamine. These compounds can undergo hydrolysis, which affects their environmental persistence and potential impact on aquatic ecosystems .

The hydrolysis of PPDs preferentially targets:

  • The aromatic secondary amine nitrogen with the strongest proton affinity

  • The carbon atom of the C–N bond with the highest nucleophilic-attack reactivity

The hydrolysis reaction mechanism involves:

  • Proton transfer from water to nitrogen

  • Aromatic nucleophilic substitution of nitrogen in the C–N bond by water hydroxyl

Environmental Fate and Half-Life

The hydrolysis half-life (t₁/₂) of PPDs varies significantly, ranging from 2.2 hours to 47 days depending on the specific compound structure . This variation has important implications for environmental risk assessment and management strategies for these compounds.

For PPDs in general, the hydrolysis half-life shortens when the maximum proton affinity of the nitrogen increases . This structure-activity relationship provides a basis for predicting the environmental persistence of various PPD compounds, including N,N'-Di-2-naphthyl-p-phenylenediamine.

Quality Specifications and Analysis

ParameterSpecification
Purity98% minimum
Melting point225°C minimum
Loss on heating0.5% maximum
Ash content0.5% maximum

These specifications ensure the material's performance in various applications and provide standardized quality control metrics for manufacturers and users.

Analytical Methods

Various analytical techniques can be employed to characterize and determine the purity of N,N'-Di-2-naphthyl-p-phenylenediamine, including:

  • Infrared (IR) spectroscopy for structural confirmation

  • Melting point determination for purity assessment

  • Loss on heating analysis for moisture and volatile content evaluation

  • Ash content determination for inorganic impurity measurement

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